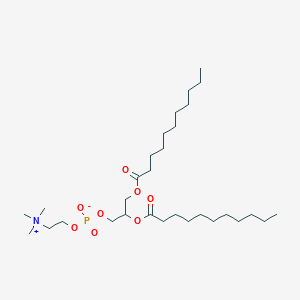
1,2-diundecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-diundecanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phospholipids. It is a derivative of glycerophosphocholine, characterized by the presence of two undecanoyloxy groups attached to the glycerol backbone and a trimethylazaniumyl group linked to the phosphate moiety. This compound is known for its amphiphilic nature, making it useful in various applications, including as a surfactant and in biological membranes.
Mechanism of Action
Target of Action
Similar compounds are known to interact with cell membranes and have a role in lipid metabolism .
Mode of Action
It is known that similar phospholipids can catalyze the transfer between membranes .
Biochemical Pathways
Similar compounds are known to be involved in lipid metabolism and inflammation .
Result of Action
Similar compounds are known to have a role in lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with undecanoic acid, followed by phosphorylation and quaternization. A common synthetic route includes:
Esterification: Glycerol is reacted with undecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-Di(undecanoyloxy)propyl glycerol.
Phosphorylation: The esterified glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to introduce the phosphate group.
Quaternization: Finally, the phosphorylated intermediate is reacted with trimethylamine to form the quaternary ammonium compound, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and undecanoic acid are esterified in industrial reactors.
Continuous Phosphorylation: The esterified product is continuously fed into reactors for phosphorylation.
Automated Quaternization: The phosphorylated intermediate undergoes automated quaternization with trimethylamine, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-diundecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, undecanoic acid, and phosphoric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphates.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as halides or thiols.
Major Products
Hydrolysis: Glycerol, undecanoic acid, phosphoric acid.
Oxidation: Carboxylic acids, phosphates.
Substitution: Various substituted phospholipids.
Scientific Research Applications
1,2-diundecanoyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Incorporated into model membranes to study membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products as an emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length (undecanoyloxy groups), which imparts distinct physicochemical properties such as solubility and membrane interaction characteristics. Compared to similar compounds with different chain lengths, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
IUPAC Name |
2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDCYFQYUARAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435535 | |
| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-47-2 | |
| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)



![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)


